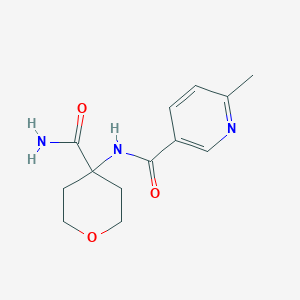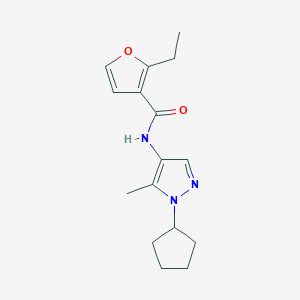![molecular formula C11H17N5O B6973466 4-Ethyl-3-[(1-ethylpyrazol-4-yl)oxymethyl]-5-methyl-1,2,4-triazole](/img/structure/B6973466.png)
4-Ethyl-3-[(1-ethylpyrazol-4-yl)oxymethyl]-5-methyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-[(1-ethylpyrazol-4-yl)oxymethyl]-5-methyl-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-[(1-ethylpyrazol-4-yl)oxymethyl]-5-methyl-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethylpyrazole with an appropriate alkylating agent to introduce the ethyl group at the 4-position. This is followed by the reaction with a triazole precursor under suitable conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-[(1-ethylpyrazol-4-yl)oxymethyl]-5-methyl-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
4-Ethyl-3-[(1-ethylpyrazol-4-yl)oxymethyl]-5-methyl-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or polymer additives.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-[(1-ethylpyrazol-4-yl)oxymethyl]-5-methyl-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a similar core structure but lacking the ethyl and pyrazolyl substituents.
3,5-Dimethyl-1,2,4-triazole: A derivative with methyl groups at the 3 and 5 positions.
4-Phenyl-1,2,4-triazole: A compound with a phenyl group at the 4 position instead of the ethylpyrazolyl group.
Uniqueness
4-Ethyl-3-[(1-ethylpyrazol-4-yl)oxymethyl]-5-methyl-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylpyrazolyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-ethyl-3-[(1-ethylpyrazol-4-yl)oxymethyl]-5-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c1-4-15-7-10(6-12-15)17-8-11-14-13-9(3)16(11)5-2/h6-7H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOKOXMRYHGIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)OCC2=NN=C(N2CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium;2-[(2,3-dimethoxyphenyl)methylcarbamoylamino]-2-(oxan-3-yl)acetate](/img/structure/B6973391.png)

![5-[[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B6973407.png)
![4-[2-(Methoxymethyl)azetidin-1-yl]sulfonyl-1-methylimidazole](/img/structure/B6973419.png)
![Potassium;2-[4-(4-methylphenoxy)butylcarbamoylamino]-2-(oxan-3-yl)acetate](/img/structure/B6973428.png)
![Potassium;4-methyl-2-[methyl(1,3-thiazol-2-ylcarbamoyl)amino]pentanoate](/img/structure/B6973435.png)
![3-[[2-(3-Hydroxycyclobutyl)ethylamino]methyl]benzonitrile](/img/structure/B6973437.png)

![Methyl 5-[[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]furan-2-carboxylate](/img/structure/B6973449.png)
![3-methyl-N-[1-(4-methylphenyl)-5-propylpyrazol-4-yl]pyridazine-4-carboxamide](/img/structure/B6973454.png)
![3-Ethyl-5-methyl-4-[(1-methylpyrazol-4-yl)oxymethyl]-1,2-oxazole](/img/structure/B6973458.png)
![Potassium;2-[(6-methylpyridin-2-yl)carbamoyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetate](/img/structure/B6973477.png)
![1-(3-Hydroxy-2,2-dimethylcyclobutyl)-3-[1-(1-methoxypropan-2-yl)pyrazol-3-yl]urea](/img/structure/B6973499.png)
